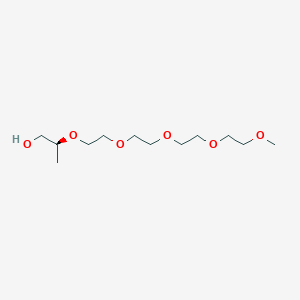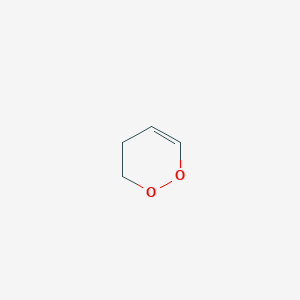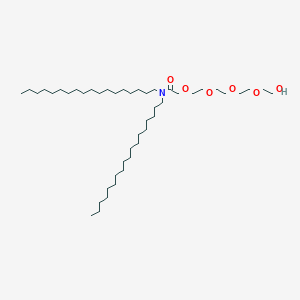
14-Hydroxy-N,N-dioctadecyl-3,6,9,12-tetraoxatetradecan-1-amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-Hydroxy-N,N-dioctadecyl-3,6,9,12-tetraoxatetradecan-1-amide is a complex organic compound characterized by its long hydrophobic chains and multiple ether linkages. This compound is of interest due to its unique structural properties, which make it suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 14-Hydroxy-N,N-dioctadecyl-3,6,9,12-tetraoxatetradecan-1-amide typically involves multi-step organic reactions. One common method includes the reaction of dioctadecylamine with a polyethylene glycol derivative, followed by the introduction of a hydroxy group at the terminal position. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions to maximize yield. The process may include purification steps such as distillation or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
14-Hydroxy-N,N-dioctadecyl-3,6,9,12-tetraoxatetradecan-1-amide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The ether linkages can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or thiolates can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the amide group may produce a primary or secondary amine.
Aplicaciones Científicas De Investigación
14-Hydroxy-N,N-dioctadecyl-3,6,9,12-tetraoxatetradecan-1-amide has several applications in scientific research:
Chemistry: Used as a surfactant or emulsifying agent due to its amphiphilic nature.
Biology: Investigated for its potential role in membrane studies and as a model compound for lipid interactions.
Medicine: Explored for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.
Mecanismo De Acción
The mechanism by which 14-Hydroxy-N,N-dioctadecyl-3,6,9,12-tetraoxatetradecan-1-amide exerts its effects is largely dependent on its structural features. The long hydrophobic chains allow it to interact with lipid bilayers, potentially altering membrane fluidity and permeability. The ether linkages and hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in various environments.
Comparación Con Compuestos Similares
Similar Compounds
14-Azido-3,6,9,12-tetraoxatetradecan-1-amine: An azide derivative with similar polyethylene glycol-like characteristics.
tert-Butyl (14-hydroxy-3,6,9,12-tetraoxatetradecyl)carbamate: A compound with a similar backbone but different functional groups.
Uniqueness
14-Hydroxy-N,N-dioctadecyl-3,6,9,12-tetraoxatetradecan-1-amide is unique due to its specific combination of long hydrophobic chains and multiple ether linkages, which confer distinct physical and chemical properties. This makes it particularly useful in applications requiring amphiphilic compounds with specific interaction capabilities.
Propiedades
Número CAS |
187600-74-4 |
|---|---|
Fórmula molecular |
C46H93NO6 |
Peso molecular |
756.2 g/mol |
Nombre IUPAC |
2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]-N,N-dioctadecylacetamide |
InChI |
InChI=1S/C46H93NO6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-47(46(49)45-53-44-43-52-42-41-51-40-39-50-38-37-48)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h48H,3-45H2,1-2H3 |
Clave InChI |
KTXQOFSYPDIMSZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)COCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid, [(9,10-dihydro-9,10-dioxo-2-anthracenyl)thio]-](/img/structure/B12576598.png)


![1-Propanamine, 2,3-bis[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl-](/img/structure/B12576616.png)


![1-(4-Chlorophenyl)-3-[[3-(4-chlorophenyl)-3-oxopropyl]-ethylamino]propan-1-one;hydrochloride](/img/structure/B12576626.png)
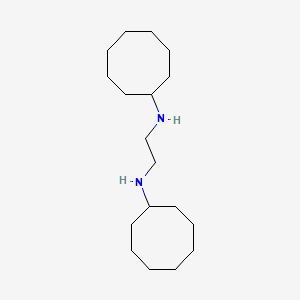
![N-(4-{[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B12576638.png)
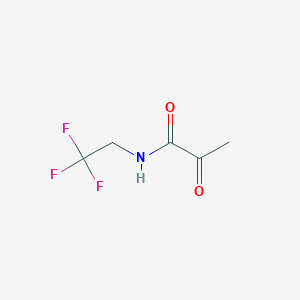
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methylbenzamide](/img/structure/B12576643.png)
